L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, glycine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and leucine.
Reduction: This reaction can reduce disulfide bonds if present within the peptide.
Substitution: This reaction can involve the replacement of specific amino acid residues with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: This reaction often requires specific enzymes or chemical reagents to facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds, yielding free thiol groups.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It is utilized in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or inducing conformational changes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine
- L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-L-lysylglycyl-L-lysylglycyl-L-leucylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
494804-21-6 |
---|---|
Molecular Formula |
C48H94N18O11 |
Molecular Weight |
1099.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C48H94N18O11/c1-30(2)26-37(44(74)60-29-40(69)70)62-39(68)28-58-42(72)32(15-4-9-21-50)61-38(67)27-59-43(73)33(16-5-10-22-51)64-45(75)34(17-6-11-23-52)65-46(76)35(18-7-12-24-53)66-47(77)36(19-13-25-57-48(55)56)63-41(71)31(54)14-3-8-20-49/h30-37H,3-29,49-54H2,1-2H3,(H,58,72)(H,59,73)(H,60,74)(H,61,67)(H,62,68)(H,63,71)(H,64,75)(H,65,76)(H,66,77)(H,69,70)(H4,55,56,57)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
FCKFXUSYTGPAMF-PEAOEFARSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.